(2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole is a complex organic compound characterized by its unique structure, which includes a fluorinated naphthalene ring and a dihydropyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole typically involves multi-step organic reactions. One common approach is to start with the fluorinated naphthalene derivative and introduce the dihydropyrrole ring through a series of reactions, including cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its unique structure and reactivity make it a promising scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its fluorinated naphthalene ring imparts desirable properties, such as chemical resistance and thermal stability, to the resulting materials.
Mechanism of Action
The mechanism of action of (2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-fluoronaphthalen-2-yl)cyclopropan-1-amine
- (6-Fluoronaphthalen-2-yl)methanol
- 2-(6-Fluoronaphthalen-2-yl)propanal
Uniqueness
Compared to similar compounds, (2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole stands out due to its unique combination of a fluorinated naphthalene ring and a dihydropyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
823178-91-2 |
---|---|
Molecular Formula |
C16H16FN |
Molecular Weight |
241.30 g/mol |
IUPAC Name |
(2R)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole |
InChI |
InChI=1S/C16H16FN/c1-11-16(7-8-18(11)2)14-4-3-13-10-15(17)6-5-12(13)9-14/h3-7,9-11H,8H2,1-2H3/t11-/m1/s1 |
InChI Key |
XKUXGLVIYXGMNK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1C(=CCN1C)C2=CC3=C(C=C2)C=C(C=C3)F |
Canonical SMILES |
CC1C(=CCN1C)C2=CC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.